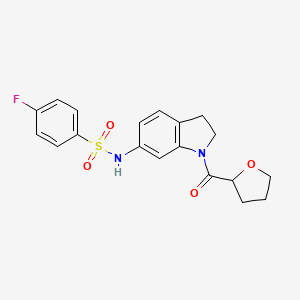

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a tetrahydrofuran ring, an indoline moiety, and a benzenesulfonamide group

Properties

IUPAC Name |

4-fluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4S/c20-14-4-7-16(8-5-14)27(24,25)21-15-6-3-13-9-10-22(17(13)12-15)19(23)18-2-1-11-26-18/h3-8,12,18,21H,1-2,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRSUPZNEBLAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the indoline derivative, followed by the introduction of the tetrahydrofuran-2-carbonyl group. The final step involves the sulfonation of the aromatic ring with a fluorine substituent.

Indoline Derivative Preparation: The indoline core can be synthesized through a Fischer indole synthesis or via palladium-catalyzed cyclization reactions.

Introduction of Tetrahydrofuran-2-carbonyl Group: This step often involves the use of tetrahydrofuran-2-carboxylic acid or its derivatives, which are coupled to the indoline core using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole).

Sulfonation and Fluorination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Composition:

- Molecular Formula: C20H19FN2O3S

- Molecular Weight: 392.44 g/mol

- CAS Number: 1058385-97-9

Synthesis Overview:

The synthesis of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves several steps:

- Preparation of Indoline Derivative: This can be achieved through Fischer indole synthesis or palladium-catalyzed cyclization.

- Introduction of Tetrahydrofuran-2-carbonyl Group: Utilizes tetrahydrofuran-2-carboxylic acid coupled with the indoline core using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Sulfonation: The final step involves sulfonation of the aromatic ring to introduce the benzenesulfonamide group.

Medicinal Chemistry

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is being explored for its potential as a scaffold in drug development. Its structure allows for the design of novel pharmaceuticals, particularly as enzyme inhibitors or receptor modulators. The fluorine atom enhances binding affinity due to its electron-withdrawing properties, making it a candidate for targeting specific molecular pathways.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range, indicating potent activity compared to established chemotherapeutics. Mechanistic studies revealed that the compound induces G2/M phase arrest in the cell cycle, which is critical for its antiproliferative effects.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify functional groups systematically, facilitating the development of new synthetic pathways and compounds with desired properties.

Material Science

In material science, 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can be utilized to develop new materials with specific electronic or optical properties. Its sulfonamide group can enhance solubility and stability in various chemical environments.

The biological activity of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is attributed to its interaction with specific molecular targets:

- Inhibition of Cell Proliferation: Demonstrated significant effects against solid tumor cell lines.

- Induction of Apoptosis: Promotes programmed cell death, crucial for cancer therapy.

- Modulation of Immune Responses: Influences immune pathways to enhance disease combat capabilities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide: can be compared with other fluorinated indoline derivatives and benzenesulfonamides.

Similar Compounds: 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide, 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide, and 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide.

Uniqueness

The uniqueness of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug discovery and development.

Biological Activity

4-Fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₁₉FN₂O₄S

- Molecular Weight : 390.4 g/mol

- CAS Number : 1058385-97-9

Synthesis

The synthesis of 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves several steps:

- Preparation of Indoline Derivative : This can be achieved through Fischer indole synthesis or palladium-catalyzed cyclization.

- Introduction of Tetrahydrofuran-2-carbonyl Group : This step often utilizes tetrahydrofuran-2-carboxylic acid coupled with the indoline core using coupling reagents like EDC and HOPO.

- Sulfonation : The final step involves sulfonating the aromatic ring to introduce the benzenesulfonamide moiety .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity due to its electron-withdrawing properties. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.

- Receptor Modulation : It can modulate receptor activity, influencing various biological processes .

Anticancer Properties

Recent studies have indicated that derivatives similar to 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide exhibit significant anticancer activity. For example:

- Cytotoxicity Studies : In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating better efficacy than standard chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the structure significantly affect biological activity. For instance:

- Fluorine Substitution : The incorporation of fluorine enhances the compound's potency against cancer cell lines by improving hydrophobic interactions with target proteins .

Case Studies

Several case studies highlight the biological efficacy of compounds related to 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide:

Q & A

Q. What synthetic strategies are recommended for preparing 4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide?

- Methodological Answer : The synthesis can involve multi-step organic reactions, leveraging modular assembly of the indoline and tetrahydrofuran-carbonyl moieties. For example:

Indoline Functionalization : Introduce the benzenesulfonamide group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

Tetrahydrofuran-2-carbonyl Attachment : Use esterification or amide coupling (e.g., EDC/HOBt) to link the tetrahydrofuran-carbonyl unit to the indoline core.

- Critical Considerations : Protect reactive groups (e.g., sulfonamide NH) during steps involving acidic/basic conditions. Cascade [3,3]-sigmatropic rearrangements, as demonstrated in benzofuran syntheses, may optimize stereochemical outcomes .

- Validation : Monitor intermediates via LC-MS and H NMR to confirm regioselectivity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the indoline-tetrahydrofuran region.

Q. What are the key structural features influencing its reactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : The 4-fluoro-benzenesulfonamide enhances electrophilicity, facilitating nucleophilic attacks at the sulfonamide sulfur.

- Tetrahydrofuran Carbonyl : The electron-rich oxygen in tetrahydrofuran may stabilize intermediates in catalytic reactions (e.g., hydrogenation).

- Indoline Core : The planar aromatic system enables π-π stacking in enzyme binding studies, as seen in related sulfonamide probes .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase, common for sulfonamides).

QSAR Modeling : Train models on datasets of fluorinated sulfonamides to correlate substituents with activity (e.g., IC values).

DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or metabolic stability .

- Validation : Compare computational predictions with in vitro enzyme inhibition assays.

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., cell lines, incubation times). For example, marine-derived sulfonamides show variable antibacterial activity due to assay pH differences .

- Metabolite Profiling : Use LC-HRMS to identify degradation products that may confound results (e.g., hydrolysis of the tetrahydrofuran ring).

- Structural Analogs : Test derivatives (e.g., replacing fluorine with chlorine) to isolate structure-activity relationships .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- Salt Formation : Pair the sulfonamide with trifluoromethanesulfonate counterions to enhance aqueous solubility, as demonstrated in ionic liquid formulations .

- Prodrug Design : Mask the sulfonamide NH as a tert-butyl carbamate, cleaved in vivo by esterases.

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve blood-brain barrier penetration, critical for CNS-targeted applications .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound or impurities are responsible?

- Methodological Answer :

Purity Assessment : Use HPLC (>98% purity threshold) and elemental analysis to rule out impurities.

Dose-Response Curves : Compare IC values across multiple cell lines (e.g., HeLa vs. HEK293).

ROS Assays : Measure reactive oxygen species generation to identify off-target effects unrelated to the primary mechanism.

- Case Study : Inconsistent cytotoxicity in benzamide analogs was traced to residual palladium catalysts from synthesis; rigorous washing with EDTA resolved discrepancies .

Experimental Design Recommendations

Designing a study to evaluate enzyme inhibition kinetics:

- Methodological Answer :

- Enzyme Selection : Carbonic anhydrase IX (CA IX) is a validated target for fluorinated sulfonamides.

- Kinetic Assays : Use stopped-flow spectrophotometry to measure changes under varying inhibitor concentrations.

- Control Experiments : Include acetazolamide as a positive control and assess time-dependent inhibition via pre-incubation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.